Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-

Anti-inflammatory activity In vivo pharmacology Fenamate SAR

Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- (CAS 76874-95-8), systematically identified as 5,4'-dihydroxyflufenamic acid, is a nuclear dihydroxylated metabolite of the fenamate-class non-steroidal anti-inflammatory drug (NSAID) flufenamic acid and its prodrug etofenamate. This compound belongs to the N-aryl anthranilic acid series, characterized by a molecular formula of C14H10F3NO4, a molecular weight of 313.23 g/mol, a calculated LogP of 3.63, and a polar surface area (PSA) of 89.79 Ų.

Molecular Formula C14H10F3NO4
Molecular Weight 313.23 g/mol
CAS No. 76874-95-8
Cat. No. B13413076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-
CAS76874-95-8
Molecular FormulaC14H10F3NO4
Molecular Weight313.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=C(C=C(C=C2)O)C(=O)O)C(F)(F)F)O
InChIInChI=1S/C14H10F3NO4/c15-14(16,17)10-5-7(1-4-12(10)20)18-11-3-2-8(19)6-9(11)13(21)22/h1-6,18-20H,(H,21,22)
InChIKeyZSUPWVOAEVDEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- (CAS 76874-95-8): Procurement-Grade Overview for the 5,4'-Dihydroxyflufenamic Acid Metabolite


Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- (CAS 76874-95-8), systematically identified as 5,4'-dihydroxyflufenamic acid, is a nuclear dihydroxylated metabolite of the fenamate-class non-steroidal anti-inflammatory drug (NSAID) flufenamic acid and its prodrug etofenamate [1]. This compound belongs to the N-aryl anthranilic acid series, characterized by a molecular formula of C14H10F3NO4, a molecular weight of 313.23 g/mol, a calculated LogP of 3.63, and a polar surface area (PSA) of 89.79 Ų [2]. Unlike the pharmacologically active parent compound flufenamic acid, which acts as a cyclooxygenase (COX) inhibitor, this dihydroxy metabolite is reported to possess negligible anti-inflammatory activity [3]. Its primary scientific utility lies in its role as an authentic reference standard for analytical method development, metabolite identification in pharmacokinetic studies, and toxicological investigations of fenamate drugs.

Why 5,4'-Dihydroxyflufenamic Acid (CAS 76874-95-8) Cannot Be Interchanged with Flufenamic Acid or Its Mono-Hydroxy Metabolites


In fenamate metabolite research and analytical reference standard procurement, generic substitution among hydroxylated flufenamic acid derivatives is scientifically unsound. The target compound, 5,4'-dihydroxyflufenamic acid, is a distinct minor metabolite that differs fundamentally from the major mono-hydroxylated metabolites (5-hydroxyflufenamic acid, CAS 39062-67-4, and 4'-hydroxyflufenamic acid, CAS 39082-23-0) in both its metabolic abundance and its pharmacological profile [1]. While flufenamic acid itself is a potent COX inhibitor with clinical anti-inflammatory efficacy, all six nuclear hydroxylated derivatives—including the 5,4'-dihydroxy species—exhibit only weak anti-inflammatory activity in vivo [2]. Furthermore, the dihydroxy compound possesses a higher molecular weight (313.23 vs. 297.23 g/mol), an additional hydroxyl group conferring increased polarity (PSA 89.79 vs. ~69.56 Ų), and distinct chromatographic retention behavior that is critical for accurate HPLC/MS method validation [3]. Substituting this compound with flufenamic acid or a mono-hydroxy analog would invalidate analytical specificity and compromise the integrity of pharmacokinetic or toxicological datasets.

Quantitative Differentiation Evidence for CAS 76874-95-8 (5,4'-Dihydroxyflufenamic Acid) vs. Flufenamic Acid and Mono-Hydroxy Metabolites


Weak Anti-Inflammatory Activity in Rat Paw Kaolin Edema Model vs. Etofenamate

The 5,4'-dihydroxyflufenamic acid compound (along with all six nuclear hydroxylated flufenamic acid derivatives) exhibits only weak anti-inflammatory activity in the rat paw kaolin edema model when compared directly to the parent prodrug etofenamate [1]. This finding establishes that hydroxylation at both the 5- and 4'-positions ablates the anti-inflammatory pharmacophore, in contrast to the clinically active parent flufenamic acid which is a potent COX inhibitor. The Boltze et al. study specifically names '5,4'-(OH)2' as one of the hydroxylated derivatives with weak activity [1]. Precise ED50 or percent inhibition values are not publicly available in the abstracted record for the individual dihydroxy compound.

Anti-inflammatory activity In vivo pharmacology Fenamate SAR

Minor Metabolite Status vs. Major Mono-Hydroxy Metabolites in Human Renal Elimination

In a human volunteer study administering intramuscular etofenamate at doses of 250, 500, and 1000 mg, the main urinary metabolites identified were free and conjugated flufenamic acid, 5-hydroxyflufenamic acid, and 4'-hydroxyflufenamic acid. The 5,4'-dihydroxy compound (CAS 76874-95-8) was detected only as one of 'several minor metabolites' [1]. The ratio of free to conjugated metabolites across all hydroxy species ranged from 1:10 to 1:25, and approximately 30% of the administered dose was eliminated as main metabolites [1]. This establishes a clear quantitative hierarchy: mono-hydroxy metabolites are major elimination products, while the dihydroxy compound is a trace-level species.

Drug metabolism Pharmacokinetics Renal elimination

Pharmacological Inactivity of All Six Hydroxy Derivatives vs. Parent Flufenamic Acid

The comprehensive metabolism study by Dell et al. (1981) explicitly states that 'the six hydroxy derivatives have no pharmacological activity—they do not contribute to the pharmacological action of the substance' [1]. This encompasses 5-hydroxy-, 4'-hydroxy-, and 5,4'-dihydroxy-flufenamic acid (CAS 76874-95-8) as well as the corresponding etofenamate hydroxy derivatives. This is a class-level finding that cleanly separates all hydroxylated metabolites from the pharmacologically active parent flufenamic acid, which is a recognized COX-1/COX-2 inhibitor and TRPC6 activator.

Pharmacology Structure-activity relationship Fenamate metabolites

Physicochemical Differentiation: Increased PSA and Molecular Weight vs. Mono-Hydroxy and Parent Compounds

CAS 76874-95-8 (C14H10F3NO4, MW 313.23) differs measurably from its closest analogs in key physicochemical parameters relevant to chromatographic separation and sample preparation. The compound has a calculated LogP of 3.63 and a topological polar surface area (PSA) of 89.79 Ų [1]. In comparison, 5-hydroxyflufenamic acid (CAS 39062-67-4, C14H10F3NO3, MW 297.23) has a reported PSA of approximately 69.56 Ų and a LogP of approximately 3.93 . The additional hydroxyl group in the target compound increases PSA by ~20 Ų and reduces LogP by ~0.3 units, predicting significantly different reversed-phase HPLC retention times and solid-phase extraction behavior.

Physicochemical properties Chromatographic behavior LogP PSA

Species-Dependent Metabolic Excretion Patterns: Rat vs. Human Relevance of the Dihydroxy Metabolite

The metabolism study by Dell et al. (1981) established species-dependent excretion patterns for flufenamic acid metabolites. Derivatives of flufenamic acid, including the dihydroxy form, are excreted preferentially by rats, whereas in humans and monkeys, etofenamate derivatives predominate [1]. The study notes that 'metabolism in man is more similar to monkey than to dog and rodents' [1]. This species divergence means that the dihydroxy metabolite is more relevant as a biomarker in rodent preclinical models than in human clinical studies, where mono-hydroxy metabolites are more abundant.

Species metabolism Preclinical toxicology Metabolite profiling

Extended Renal Elimination Half-Life of Hydroxy Metabolites vs. Parent Flufenamic Acid

Human pharmacokinetic data from Dell et al. (1990) demonstrate that the renal elimination half-lives of the hydroxy metabolites significantly exceed that of the parent flufenamic acid. Flufenamic acid exhibits a half-life of approximately 7–9 hours, consistent with plasma level data, whereas the hydroxy derivatives (5-OH-flu and 4'-OH-flu) are eliminated into urine with half-lives ranging from 15 to 24 hours [1]. While the specific half-life of the 5,4'-dihydroxy compound was not reported separately, its classification as a hydroxy metabolite suggests it follows the extended elimination kinetics of this class, which has direct implications for bioaccumulation assessment.

Pharmacokinetics Half-life Renal clearance

Procurement Application Scenarios for Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- (CAS 76874-95-8)


Authentic Reference Standard for LC-MS/MS Metabolite Identification in Fenamate Pharmacokinetic Studies

As a minor but analytically distinct dihydroxy metabolite of flufenamic acid, CAS 76874-95-8 serves as an essential authentic reference standard for confirming metabolite identity in LC-MS/MS pharmacokinetic studies. Its unique PSA (89.79 Ų) and LogP (3.63) [1] differentiate it chromatographically from the major mono-hydroxy metabolites, while its extended renal elimination half-life (class range 15-24 h [2]) necessitates its inclusion in late time-point plasma and urine analysis. Laboratories developing bioanalytical methods for fenamate drugs should procure this compound to validate chromatographic resolution and mass spectrometric detection parameters specific to the dihydroxy metabolite.

Negative Control for Anti-Inflammatory Activity Screening Assays

Given the established finding that all six nuclear hydroxylated flufenamic acid derivatives—including the 5,4'-dihydroxy compound—exhibit no pharmacological activity [3] and only weak anti-inflammatory activity in the rat paw kaolin edema model [4], CAS 76874-95-8 is ideally suited as a negative control compound in COX inhibition and anti-inflammatory drug discovery assays. Researchers screening novel fenamate analogs can use this compound to establish baseline inactivity thresholds, ensuring that observed activity in test compounds is not attributable to non-specific effects of the hydroxylated scaffold.

Rodent-Specific Toxicology Metabolite Marker for Preclinical Safety Studies

The preferential excretion of flufenamic acid dihydroxy derivatives in rats compared to other species [3] makes CAS 76874-95-8 a critical reference standard for rodent toxicology studies. In preclinical safety assessments of flufenamic acid or etofenamate formulations, this compound enables accurate quantification of the species-specific metabolite profile. Procurement is particularly justified for CROs and pharmaceutical toxicology departments conducting rodent GLP studies where complete metabolite characterization is a regulatory expectation.

Method Validation Standard for TLC and HPTLC Metabolite Profiling in Quality Control

The original metabolic profiling studies by Dell et al. characterized the analytical properties—including TLC behavior and UV/fluorescence data—of the 5,4'-dihydroxy compound alongside other flufenamic acid metabolites [3]. For quality control laboratories employing thin-layer chromatographic methods for fenamate drug substance or formulation analysis, CAS 76874-95-8 provides a well-characterized reference point for system suitability testing. Its distinct Rf value relative to the parent drug and mono-hydroxy metabolites enables robust identification and resolution verification in compendial or in-house TLC/HPTLC methods.

Quote Request

Request a Quote for Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.